molecular formula C18H19N3O4 B8718363 N-{1-azabicyclo[2.2.2]octan-3-yl}-5-(4-nitrophenyl)furan-2-carboxamide

N-{1-azabicyclo[2.2.2]octan-3-yl}-5-(4-nitrophenyl)furan-2-carboxamide

Cat. No.: B8718363
M. Wt: 341.4 g/mol
InChI Key: DIUMOGYJGCKTDU-UHFFFAOYSA-N
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Description

N-{1-azabicyclo[2.2.2]octan-3-yl}-5-(4-nitrophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-5-(4-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H19N3O4/c22-18(19-15-11-20-9-7-12(15)8-10-20)17-6-5-16(25-17)13-1-3-14(4-2-13)21(23)24/h1-6,12,15H,7-11H2,(H,19,22)

InChI Key

DIUMOGYJGCKTDU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (±)3-aminoquinuclidine dihydrochloride, methanol (250 ml), sodium methoxide (5.1 g, 95 mmol) was stirred at reflux for 1 hour. The mixture was evaporated and was mixed with methanol (150 ml) and dichloromethane (100 ml) was added and cooled on ice, and 5-(4-nitrophenyl)-2-furoyl chloride (11.2 g, 44.5 mmol), solved in dichloromethane (200 ml) was added drop-wise at 0° C. The mixture was stirred at room temperature for 21 hours. The mixture was evaporated, water (200 ml) was added and the pH was adjusted to 8.5 with triethylamine. The mixture was extracted with ethyl acetate (3×200 ml) and the pure product was isolated as free base. Yield 5.0 g (33%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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